molecular formula C26H20I2N2O5 B11075624 (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one

(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one

Cat. No.: B11075624
M. Wt: 694.3 g/mol
InChI Key: TXSOGNHJYAQBDX-QRVIBDJDSA-N
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Description

(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodinated benzene rings, a nitrobenzyl ether, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one typically involves multiple steps:

    Iodination of Benzene Rings: The starting material, 4-hydroxybenzaldehyde, undergoes iodination using iodine and an oxidizing agent such as hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions.

    Formation of Nitrobenzyl Ether: The iodinated benzaldehyde is then reacted with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to form the nitrobenzyl ether.

    Condensation Reaction: The resulting compound undergoes a condensation reaction with 4-isopropylbenzaldehyde and an appropriate amine to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzyl ether group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the iodine atoms.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one is largely dependent on its interaction with molecular targets. The nitrobenzyl ether group can undergo redox reactions, potentially leading to the generation of reactive oxygen species. The iodinated benzene rings may facilitate binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{3,5-diiodo-4-[(4-methylbenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one
  • (4Z)-4-{3,5-diiodo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one

Uniqueness

The presence of the nitrobenzyl ether group in (4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one distinguishes it from similar compounds, potentially imparting unique redox properties and biological activities.

Properties

Molecular Formula

C26H20I2N2O5

Molecular Weight

694.3 g/mol

IUPAC Name

(4Z)-4-[[3,5-diiodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-(4-propan-2-ylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C26H20I2N2O5/c1-15(2)18-5-7-19(8-6-18)25-29-23(26(31)35-25)13-17-11-21(27)24(22(28)12-17)34-14-16-3-9-20(10-4-16)30(32)33/h3-13,15H,14H2,1-2H3/b23-13-

InChI Key

TXSOGNHJYAQBDX-QRVIBDJDSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)/C(=O)O2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)[N+](=O)[O-])I)C(=O)O2

Origin of Product

United States

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